Cas no 922896-95-5 (N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide)

N-(1,3-Benzothiazol-5-yl)-4-benzylbenzamide is a synthetic organic compound featuring a benzothiazole core linked to a benzamide moiety via a benzyl spacer. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and material science applications. The benzothiazole group enhances electron-rich characteristics, while the benzamide component contributes to structural rigidity and binding affinity. Its well-defined aromatic systems suggest potential utility as a scaffold for drug development, particularly in targeting protein-protein interactions or enzyme inhibition. The compound's stability and synthetic accessibility further support its use in exploratory research. Analytical characterization is facilitated by its distinct spectral properties, ensuring reliable identification and purity assessment.
N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide structure
922896-95-5 structure
Product Name:N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
CAS No:922896-95-5
MF:C21H16N2OS
MW:344.429543495178
CID:5497661
PubChem ID:8700137
Update Time:2025-05-21

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide Chemical and Physical Properties

Names and Identifiers

    • F2806-0212
    • N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide
    • 922896-95-5
    • AKOS024468779
    • N-(benzo[d]thiazol-5-yl)-4-benzylbenzamide
    • Inchi: 1S/C21H16N2OS/c24-21(23-18-10-11-20-19(13-18)22-14-25-20)17-8-6-16(7-9-17)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,23,24)
    • InChI Key: BHXRXHQVFGDENV-UHFFFAOYSA-N
    • SMILES: S1C=NC2=C1C=CC(=C2)NC(C1C=CC(=CC=1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 344.09833431g/mol
  • Monoisotopic Mass: 344.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 70.2Ų

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide Pricemore >>

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Additional information on N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide

Recent Advances in the Study of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide (CAS: 922896-95-5)

N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide (CAS: 922896-95-5) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a modulator of key biological pathways, particularly in the context of neurodegenerative diseases and cancer. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic applications.

The compound, characterized by its benzothiazole and benzamide moieties, has been investigated for its ability to interact with specific protein targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide exhibits high affinity for the tau protein, a key player in Alzheimer's disease pathology. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing promising inhibitory effects on tau aggregation.

Further research has explored the anticancer properties of this compound. A preclinical study conducted by researchers at the National Cancer Institute reported that N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide induces apoptosis in several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the inhibition of the PI3K/AKT/mTOR pathway, as evidenced by Western blot analysis and flow cytometry. These findings suggest potential applications in targeted cancer therapy, though further in vivo studies are needed to validate efficacy and safety.

In addition to its therapeutic potential, recent advancements in the synthetic chemistry of N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide have been reported. A 2024 paper in Organic Letters detailed a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions. This method offers improved scalability and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for drug development.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide has limited oral bioavailability, necessitating the exploration of prodrug strategies or alternative formulations. Additionally, the compound's selectivity for off-target proteins requires further optimization to minimize potential side effects. Ongoing research aims to address these limitations through structural modifications and advanced delivery systems.

In conclusion, N-(1,3-benzothiazol-5-yl)-4-benzylbenzamide represents a versatile scaffold with significant potential in both neurodegenerative and oncological therapeutics. The integration of recent synthetic, mechanistic, and pharmacological insights paves the way for future clinical translation. Continued interdisciplinary collaboration will be essential to fully realize the therapeutic promise of this compound.

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